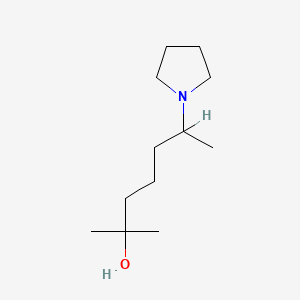

2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

37096-93-8 |

|---|---|

Molecular Formula |

C12H25NO |

Molecular Weight |

199.33 g/mol |

IUPAC Name |

2-methyl-6-pyrrolidin-1-ylheptan-2-ol |

InChI |

InChI=1S/C12H25NO/c1-11(13-9-4-5-10-13)7-6-8-12(2,3)14/h11,14H,4-10H2,1-3H3 |

InChI Key |

YJEXLVQMCUHSKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)(C)O)N1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6 Pyrrolidin 1 Yl Heptan 2 Ol and Its Analogues

Retrosynthetic Strategies for the 2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler precursor structures without assuming any specific starting materials. For this compound, two primary disconnections are considered: the carbon-nitrogen bond of the pyrrolidine (B122466) ring and the carbon-carbon bond forming the tertiary alcohol.

C-N Bond Disconnection: This is a common strategy for synthesizing amines. By disconnecting the bond between the nitrogen of the pyrrolidine and the heptane (B126788) backbone, two synthons are generated: a pyrrolidine anion (or its equivalent) and a carbocation on the heptane chain. The synthetic equivalents for these would be pyrrolidine itself and a heptanol (B41253) derivative with a leaving group at the C6 position, such as 6-halo-2-methylheptan-2-ol. This approach simplifies the synthesis to a nucleophilic substitution reaction.

C-C Bond Disconnection at the Tertiary Alcohol: This strategy focuses on the formation of the tertiary alcohol via a nucleophilic addition to a carbonyl group. Disconnecting one of the methyl groups from the alcohol carbon leads to a methyl anion synthon and a ketone precursor. The corresponding synthetic equivalents are a methyl Grignard reagent (CH₃MgBr) and 6-(pyrrolidin-1-yl)heptan-2-one. This route is advantageous as it builds the carbon skeleton in a controlled manner.

These retrosynthetic pathways suggest that the synthesis can be achieved by either forming the C-N bond late in the sequence on a pre-formed heptanol backbone or by constructing the tertiary alcohol on a heptane chain that already contains the pyrrolidine moiety.

Direct Synthetic Approaches to this compound

Direct synthetic approaches aim to construct the target molecule through a series of well-established chemical reactions. These methods are often guided by the principles identified in the retrosynthetic analysis.

This method follows the C-N bond disconnection strategy. The synthesis involves the reaction of pyrrolidine, acting as a nucleophile, with a suitable heptanol precursor that has a leaving group at the C6 position. A common precursor would be 6-bromo-2-methylheptan-2-ol. The reaction is a standard nucleophilic substitution (SN2) reaction.

The synthesis of the precursor, 6-bromo-2-methylheptan-2-ol, can be achieved from commercially available 6-methyl-5-hepten-2-one. This involves the protection of the ketone, followed by hydroboration-oxidation of the alkene to an alcohol, subsequent bromination of the primary alcohol, and finally, a Grignard reaction on the ketone to form the tertiary alcohol. The final step is the coupling reaction with pyrrolidine.

| Step | Reactants | Reagents | Product |

| 1 | 6-methyl-5-hepten-2-one | Ethylene glycol, p-TsOH | 2-(2,5-dimethylhex-4-en-2-yl)-1,3-dioxolane |

| 2 | 2-(2,5-dimethylhex-4-en-2-yl)-1,3-dioxolane | 1. BH₃·THF; 2. H₂O₂, NaOH | 4-(4,4-dimethyl-1,3-dioxolan-2-yl)-2-methylbutan-1-ol |

| 3 | 4-(4,4-dimethyl-1,3-dioxolan-2-yl)-2-methylbutan-1-ol | PBr₃ | 2-(4-bromo-2-methylbutyl)-4,4-dimethyl-1,3-dioxolane |

| 4 | 2-(4-bromo-2-methylbutyl)-4,4-dimethyl-1,3-dioxolane | 1. Mg, Et₂O; 2. Acetone; 3. H₃O⁺ | 6-bromo-2-methylheptan-2-ol |

| 5 | 6-bromo-2-methylheptan-2-ol, Pyrrolidine | K₂CO₃, CH₃CN | This compound |

An alternative strategy involves the alkylation of pyrrolidine followed by further transformations. A plausible route starts with the alkylation of pyrrolidine with 1,5-dibromo-2-methylpentane. This would yield 1-(5-bromo-2-methylpentyl)pyrrolidine. Subsequent conversion of the remaining bromide to a Grignard reagent, followed by reaction with acetone, would furnish the desired tertiary alcohol.

Another approach is reductive amination. This would involve the reaction of a suitable keto-aldehyde, such as 6-methyl-6-oxoheptanal, with pyrrolidine to form an enaminone, which is then selectively reduced at the iminium position, followed by a Grignard reaction at the ketone. However, the synthesis of the starting keto-aldehyde is complex. A more feasible reductive amination route would start from 6-methylheptane-2,6-dione. Reaction with pyrrolidine would likely form an enamine at the less hindered ketone, which could be reduced. The final step would be the addition of a methyl Grignard reagent to the remaining ketone.

| Reagent 1 | Reagent 2 | Conditions | Product |

| 6-methylheptan-2-one | Pyrrolidine | NaBH(OAc)₃, DCE | 2-methyl-6-(pyrrolidin-1-yl)heptan |

| 2-methyl-6-(pyrrolidin-1-yl)heptan | 1. LDA, THF; 2. MoOPH | This compound |

Functional group interconversions (FGI) are crucial in organic synthesis, allowing for the transformation of one functional group into another. ub.edufiveable.mesolubilityofthings.com In the context of synthesizing this compound, a key FGI could be the conversion of a different functional group into the tertiary alcohol or the pyrrolidine moiety.

For instance, one could start with 6-methylhept-1-en-2-ol. The terminal alkene could be hydroaminated with pyrrolidine using a suitable catalyst. Subsequently, the secondary alcohol at the C2 position could be oxidized to a ketone, followed by the addition of a methyl Grignard reagent to yield the final product.

| Starting Material | Step 1 | Step 2 | Step 3 | Final Product |

| 6-methylheptanoic acid | Reduction (LiAlH₄) | Tosylation (TsCl, py) | Nucleophilic Substitution (Pyrrolidine) | 1-(6-methylheptyl)pyrrolidine |

| 1-(6-methylheptyl)pyrrolidine | Bromination (NBS) | Elimination (t-BuOK) | Epoxidation (m-CPBA) | 2-methyl-2-( (pyrrolidin-1-yl)methyl)oxirane |

| 2-methyl-2-( (pyrrolidin-1-yl)methyl)oxirane | Ring opening (Me₂CuLi) | - | - | This compound |

Pyrrolidine Ring Formation Methodologies Relevant to the Compound Synthesis

Instead of introducing a pre-formed pyrrolidine ring, it is also possible to construct the pyrrolidine ring on a precursor that already contains the heptanol backbone. This is particularly useful when stereochemistry at the heptane core needs to be controlled.

The Hofmann-Löffler reaction (or Hofmann-Löffler-Freytag reaction) is a powerful method for the synthesis of pyrrolidines. pku.edu.cnyoutube.com The reaction involves the formation of a nitrogen-centered radical from an N-haloamine in acidic conditions, typically initiated by heat or UV light. youtube.com This radical then undergoes an intramolecular 1,5-hydrogen atom transfer to form a carbon-centered radical at the δ-position. youtube.com The carbon radical then abstracts a halogen atom from another N-haloamine molecule, leading to a δ-haloamine. youtube.com Upon treatment with a base, this intermediate undergoes intramolecular cyclization to form the pyrrolidine ring. youtube.com

For the synthesis of this compound, a suitable precursor would be N-chloro-7-amino-2-methylheptan-2-ol. This precursor could be synthesized from 7-amino-2-methylheptan-2-ol, which in turn could be prepared from a suitable starting material like 6-bromo-2-methylheptan-2-ol via a Gabriel synthesis or by reduction of the corresponding azide.

The key steps of the Hofmann-Löffler reaction for this specific synthesis would be:

N-Halogenation: Reaction of 7-amino-2-methylheptan-2-ol with a halogenating agent like N-chlorosuccinimide (NCS) to form N-chloro-7-amino-2-methylheptan-2-ol.

Radical Formation and Hydrogen Abstraction: Treatment with acid and heat or light to generate the nitrogen radical, followed by 1,5-hydrogen abstraction from the C6 position.

Halogen Transfer and Cyclization: Formation of the 6-chloro-7-amino-2-methylheptan-2-ol intermediate, which upon treatment with a base, cyclizes to form the target compound.

This method is particularly advantageous for creating substituted pyrrolidines and can be highly regioselective. researchgate.net Recent advancements have also led to enantioselective versions of this reaction, allowing for the synthesis of chiral pyrrolidines. thieme-connect.comresearchgate.net

1,3-Dipolar Cycloaddition Strategies for Pyrrolidine Rings

One of the most powerful and versatile methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction, particularly involving azomethine ylides. This strategy allows for the efficient formation of five-membered heterocyclic systems with a high degree of control over regioselectivity and stereoselectivity. The reaction involves an azomethine ylide, a 1,3-dipole, reacting with a dipolarophile, typically an alkene, to form the pyrrolidine ring in a single step. This approach is attractive because it can generate multiple stereocenters simultaneously.

Azomethine ylides can be generated in situ from various precursors, such as the thermal or catalytic ring-opening of aziridines, or the condensation of an α-amino acid with an aldehyde or ketone. The latter method, often involving decarboxylation, is a common and convenient route. For instance, the reaction of an amino acid like sarcosine (B1681465) with an aldehyde generates a reactive azomethine ylide intermediate that can be trapped by a dipolarophile.

The scope of this reaction is broad, allowing for the synthesis of a wide array of substituted pyrrolidines by varying the components. The choice of the amino acid, aldehyde, and dipolarophile dictates the substitution pattern on the final pyrrolidine ring. Catalytic asymmetric versions of this reaction have been extensively developed, employing chiral metal complexes to control the enantioselectivity of the cycloaddition, which is crucial for the synthesis of biologically active molecules. For example, silver and copper catalysts have been effectively used in diastereoselective 1,3-dipolar cycloadditions to produce highly substituted proline derivatives.

Table 1: Examples of Catalyst Systems in 1,3-Dipolar Cycloadditions for Pyrrolidine Synthesis

| Catalyst System | Dipole Precursor | Dipolarophile | Key Feature | Reference |

|---|---|---|---|---|

| Ag2CO3 | Glycine α-imino ester | N-tert-butanesulfinyl imine | High regio- and diastereoselectivity | |

| Copper(II) triflate | α-Amino acid ester | N-Enoyl oxazolidinone | Catalyzes tandem Michael-aldol reaction | |

| TiO2 | Ninhydrin, 1,2-phenylenediamine, sarcosine | 2-arylidene-1,3-indanedione | Mediates four-component reaction |

Nucleophilic Addition and Substitution Reactions Leading to Pyrrolidines

Nucleophilic addition and substitution reactions provide alternative and classical routes to the pyrrolidine skeleton. A common method involves the reductive amination of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction to form the pyrrolidine ring. This approach is straightforward for synthesizing symmetrically substituted pyrrolidines.

Another key strategy is the intramolecular cyclization of a linear precursor containing an amine and a leaving group at appropriate positions. For instance, an amino alcohol can be converted into a cyclic amine through a sequence involving activation of the hydroxyl group (e.g., conversion to a tosylate or halide) followed by intramolecular nucleophilic substitution by the nitrogen atom.

Nucleophilic addition of organometallic reagents to cyclic nitrones is also an effective method for synthesizing substituted pyrrolidines. For example, the addition of aryl Grignard reagents to polyhydroxylated cyclic nitrones can produce trihydroxylated pyrrolidine alkaloids with high stereoselectivity. The synthesis of the heptanol side chain of this compound could be envisioned through the nucleophilic addition of an appropriate Grignard or organolithium reagent to a ketone. The pyrrolidine moiety itself can act as a nucleophile, reacting with substrates containing a good leaving group to form N-substituted derivatives. For example, pyrrolidine can be alkylated by reacting with a haloalkane, such as a derivative of 6-methylheptan-2-one, in a nucleophilic substitution reaction.

Stereoselective Synthesis of Chiral this compound Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, developing stereoselective methods for the synthesis of chiral analogues of this compound is of significant importance. These methods aim to control the absolute and relative configuration of the stereocenters within the molecule.

Asymmetric Alkylation and Catalytic Approaches

Asymmetric alkylation provides a powerful tool for creating chiral centers with high enantiomeric purity. A notable strategy involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, such as a complex of s-butyllithium and (-)-sparteine. The resulting configurationally stable lithiated species can then react with various electrophiles to yield enantioenriched 2-substituted pyrrolidines.

Catalytic approaches offer highly efficient and atom-economical routes to chiral pyrrolidines. For example, catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines can produce either chiral C2- or C3-alkylated pyrrolidines depending on the metal catalyst used (e.g., cobalt or nickel) in combination with chiral bisoxazoline (BOX) ligands. These reactions proceed under mild conditions and tolerate a wide range of substrates. Rhodium(II)-catalyzed C-H insertion reactions represent another advanced catalytic strategy, enabling the direct difunctionalization of a pyrrolidine moiety with high enantio- and diastereocontrol. Chiral bifunctional 4-pyrrolidinopyridine (B150190) derivatives have also been designed as powerful organocatalysts for asymmetric cycloaddition reactions to construct chiral spiropyrazolone derivatives.

Diastereoselective Transformations in Pyrrolidine and Heptanol Synthesis

Diastereoselective transformations are crucial for controlling the relative stereochemistry of multiple chiral centers within a molecule. In the context of pyrrolidine synthesis, 1,3-dipolar cycloadditions can be highly diastereoselective, allowing for the creation of up to four stereogenic centers in a single step. The stereochemical outcome is often influenced by the chirality of the starting materials or the catalyst used.

Copper-promoted intramolecular aminooxygenation of alkenes is another method that can achieve high diastereoselectivity in the synthesis of disubstituted pyrrolidines. For instance, α-substituted 4-pentenyl sulfonamides favor the formation of 2,5-cis-pyrrolidines with excellent diastereomeric ratios. Similarly, asymmetric multicomponent reactions can be employed to construct highly substituted pyrrolidines with up to three contiguous asymmetric centers in a single operation, showcasing high diastereoselectivity. A one-pot, four-step protocol involving the diastereoselective addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine followed by intramolecular cyclization also yields N-protected pyrrolidines with excellent diastereoselectivity.

Chiral Resolution Techniques for Enantiomer Separation

When a synthesis produces a racemic mixture (an equal mixture of two enantiomers), chiral resolution is required to separate them. This is a critical process in the production of optically active compounds.

One of the most common methods is the crystallization of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomers. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral column chromatography is another powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the column at different rates and thus be separated. High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative method for enantioseparation. Kinetic resolution is a further strategy, where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer.

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation and separation of diastereomers with different solubilities. | Scalable, well-established technique. | Laborious, depends on finding a suitable resolving agent and crystallization conditions. At least 50% of material is discarded without a racemization step. | |

| Chiral Chromatography (e.g., HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Widely applicable, high separation efficiency, can be used for analysis and preparation. | Can be expensive, especially for large-scale separations. | |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent. | Can provide access to both the product and the unreacted starting material in enantioenriched form. | Maximum theoretical yield for one enantiomer is 50%. Requires careful monitoring. |

Synthetic Diversification Strategies for this compound Derivatives

The development of a library of analogues based on the this compound scaffold is essential for structure-activity relationship (SAR) studies. Synthetic diversification strategies allow for the modification of different parts of the molecule.

One approach is to vary the starting materials in the established synthetic routes. For example, in 1,3-dipolar cycloaddition reactions, using different aldehydes, amino acids, or dipolarophiles can lead to a wide range of substitution patterns on the pyrrolidine ring. Similarly, in nucleophilic substitution routes, employing different primary amines in reactions with 1,4-dielectrophiles can generate diverse N-substituted pyrrolidines.

Late-stage functionalization is another powerful strategy for diversification. This involves modifying a common intermediate or the final parent compound. For instance, the pyrrolidine ring can be further functionalized through reactions such as acylation, alkylation, or by introducing substituents at specific positions using modern catalytic C-H activation methods. The heptanol side chain can also be modified; for example, the tertiary alcohol could be used as a handle for further transformations, or the methyl groups could be replaced with other alkyl or functional groups by starting from different ketone precursors. The synthesis of various 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives from a common pyrrolidine-containing precursor demonstrates how a core structure can be elaborated to produce a family of related compounds. The synthesis of 2-methylpyrrolidine (B1204830) from chiral prolinol shows a route where the pyrrolidine ring itself is constructed with a specific substituent, a method that can be adapted to create diversity.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C)

For 2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment, and their splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent proton-proton couplings.

Similarly, the ¹³C NMR spectrum would display a single peak for each unique carbon atom. The chemical shift of each peak would indicate the electronic environment of the carbon, distinguishing between aliphatic carbons, those bonded to the nitrogen or oxygen, and the quaternary carbon of the tertiary alcohol.

Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (Methyl x2) | ~1.2 (singlet) | ~25-30 |

| C2 (Quaternary) | No proton | ~70-75 |

| C3 (Methylene) | ~1.5 (multiplet) | ~40-45 |

| C4 (Methylene) | ~1.3 (multiplet) | ~20-25 |

| C5 (Methylene) | ~1.6 (multiplet) | ~30-35 |

| C6 (Methine) | ~2.8 (multiplet) | ~60-65 |

| C7 (Methyl) | ~1.1 (doublet) | ~15-20 |

| Pyrrolidine (B122466) CH₂ (α to N) | ~2.5-3.0 (multiplet) | ~50-55 |

| Pyrrolidine CH₂ (β to N) | ~1.8 (multiplet) | ~20-25 |

Note: This table is for illustrative purposes only and is based on general chemical shift principles, not experimental data.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, a series of 2D NMR experiments would be essential. nih.govnih.gov

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the heptane (B126788) chain and the pyrrolidine ring, identifying which protons are adjacent to one another. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would confirm the placement of the methyl groups, the tertiary alcohol, and the pyrrolidine ring on the heptane backbone. nih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemsrc.com

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. psu.edu This allows for the calculation of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. The expected fragmentation patterns for a tertiary alcohol would include the loss of a water molecule (M-18) and alpha-cleavage. chemsrc.comnih.gov For an amine, a characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom, which would lead to the formation of a stable iminium ion. thegoodscentscompany.com

Table 3.2.1: Predicted HRMS Data (Illustrative)

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ (Molecular Ion + Proton) | 214.2165 |

| [M-H₂O+H]⁺ (Loss of water) | 196.2059 |

| Pyrrolidinyl fragment ion | 84.0808 |

Note: This table is for illustrative purposes only and is based on theoretical calculations, not experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govspectrabase.com For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Table 3.3: Predicted IR Absorption Bands (Illustrative)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Alcohol) | 3600-3200 | Broad, characteristic of hydrogen bonding |

| C-H (Aliphatic) | 3000-2850 | Strong, sharp peaks for C-H stretching vibrations |

| C-O (Alcohol) | 1260-1000 | Stretching vibration of the carbon-oxygen bond |

| C-N (Amine) | 1250-1020 | Stretching vibration of the carbon-nitrogen bond |

Note: This table is for illustrative purposes only and is based on typical functional group absorption ranges, not experimental data. nih.govnist.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of chemical compounds. For a polar compound like this compound, which contains both an alcohol and an amine group, methods such as High-Performance Liquid Chromatography (HPLC) would be suitable. A reversed-phase HPLC method could be developed to assess the purity of the compound. Gas Chromatography (GC), possibly coupled with Mass Spectrometry (GC-MS), could also be employed, potentially after derivatization of the polar functional groups to increase volatility. These methods would be critical in ensuring the compound is free from starting materials, byproducts, or other impurities before undergoing detailed spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components from a complex mixture. It is particularly well-suited for the analysis of volatile and thermally stable compounds. The analysis of amino alcohols like this compound by GC-MS can be challenging due to the presence of polar hydroxyl and amine functional groups, which can lead to poor chromatographic peak shape and interaction with the stationary phase. bre.com

Methodological Approach:

Direct analysis of this compound by GC-MS is possible, but often requires specific conditions to mitigate the compound's polarity. A common issue is peak tailing, which can be addressed by using specialized columns or by chemical modification of the analyte through derivatization. google.com Derivatization, a process where the analyte is chemically modified to produce a new compound with properties more amenable to the analytical technique, can significantly improve chromatographic behavior and detection sensitivity. nih.gov For amino alcohols, silylation is a common derivatization strategy, converting the polar -OH and secondary/tertiary amine groups into less polar silyl (B83357) ethers and N-silyl derivatives, respectively.

Illustrative GC-MS Parameters:

While specific experimental data for this compound is not publicly available, a hypothetical set of GC-MS parameters for its analysis, both directly and after derivatization, can be proposed based on the analysis of similar compounds like aminopropanols. nist.gov

| Parameter | Direct Injection | Silylation Derivatization |

| Column | DB-5ms (or equivalent) | HP-1ms (or equivalent) |

| Injector Temp. | 250 °C | 260 °C |

| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) | 100 °C (1 min), then 15 °C/min to 300 °C (10 min) |

| Carrier Gas | Helium | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| MS Ionization | Electron Ionization (EI) | Electron Ionization (EI) |

| Mass Range | 40-450 m/z | 50-600 m/z |

Expected Mass Spectrum:

The mass spectrum of this compound obtained by electron ionization would be expected to show characteristic fragmentation patterns. The molecular ion peak (M+) may be weak or absent due to the instability of the molecule under EI conditions. Key fragments would likely arise from the cleavage of the carbon-carbon bond adjacent to the tertiary alcohol (alpha-cleavage) and fragmentation of the pyrrolidine ring. The NIST WebBook provides mass spectral data for related compounds like 3-amino-1-propanol, which can serve as a reference for predicting fragmentation pathways. nist.gov

Stereochemical Analysis and Conformational Studies

Elucidation of Absolute and Relative Stereochemistry

The molecule 2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol possesses two stereocenters: one at the C2 carbon of the heptanol (B41253) backbone and the other at the C6 carbon where the pyrrolidine (B122466) ring is attached. The presence of these two chiral centers gives rise to four possible stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). The determination of the absolute and relative stereochemistry of these isomers is crucial for understanding their distinct properties.

Several analytical techniques can be employed to elucidate the stereochemistry of such chiral amino alcohols. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. researchgate.net The use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), can be employed to convert the diastereomers into derivatives that exhibit distinct NMR spectra. nih.gov By analyzing the differences in the chemical shifts of the protons adjacent to the chiral centers in the resulting esters, the absolute configuration of the alcohol and amine centers can be determined. nih.govresearchgate.net For instance, the preparation of both (R)- and (S)-MTPA esters allows for a comparative analysis of the ¹H NMR spectral data, where the sign of the difference in chemical shifts (ΔδSR) for analogous protons can reliably indicate the absolute configuration. nih.gov

Furthermore, ¹⁹F NMR spectroscopy can be utilized with fluorine-containing CDAs to determine the absolute configuration of chiral amines and alcohols. acs.orgacs.org This method offers the advantage of a wide chemical shift range and less signal overlap. acs.org Computational methods, in conjunction with experimental NMR data, can also aid in assigning the absolute configurations by correlating the experimental chemical shift differences with calculated values. frontiersin.org

X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. researchgate.net By obtaining a suitable crystal of a single stereoisomer, the precise three-dimensional arrangement of atoms can be determined, unequivocally establishing the configuration at each chiral center.

The relative stereochemistry between the C2 and C6 centers (syn or anti) can also be investigated using NMR techniques, often by analyzing coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments.

Table 1: Potential Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C6 | Relationship |

| 1 | R | R | Enantiomer of 2 |

| 2 | S | S | Enantiomer of 1 |

| 3 | R | S | Enantiomer of 4 |

| 4 | S | R | Enantiomer of 3 |

Conformational Preferences and Dynamics of the Heptane (B126788) and Pyrrolidine Moieties

The substituted heptane chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. Conformational analysis of acyclic alkanes suggests that staggered conformations are more stable than eclipsed conformations to minimize torsional strain. lumenlearning.comlibretexts.org The most stable arrangement for a linear alkane chain is the anti-periplanar (zigzag) conformation. However, the presence of substituents, in this case, the tertiary alcohol at C2 and the pyrrolidinyl group at C6, introduces steric interactions that influence the conformational equilibrium. nih.gov Gauche interactions between bulky substituents will destabilize certain conformations. lumenlearning.com Computational modeling and NMR studies can provide insights into the lowest energy conformations of the heptane backbone.

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. nih.govbeilstein-journals.org The substitution pattern on the ring significantly influences the preferred pucker. In N-substituted pyrrolidines, the substituent can occupy either an axial or equatorial position relative to the puckered ring, and the barrier to nitrogen inversion is typically low, allowing for rapid interconversion between invertomers. researchgate.netlibretexts.org The steric bulk of the heptanyl substituent at the nitrogen atom will play a role in the conformational preference of the pyrrolidine ring. The puckering of the pyrrolidine ring is a critical factor as it determines the spatial orientation of the substituent and the lone pair of electrons on the nitrogen atom.

Table 2: Key Factors Influencing Molecular Conformation

| Moiety | Conformational Feature | Influencing Factors |

| Heptane Chain | Staggered vs. Eclipsed Rotamers | Torsional strain, Steric hindrance from substituents |

| Gauche vs. Anti Conformations | Steric bulk of methyl, hydroxyl, and pyrrolidinyl groups | |

| Pyrrolidine Ring | Ring Puckering (Envelope/Twist) | Ring strain, Substituent effects |

| Nitrogen Inversion | Energy barrier to inversion | |

| Overall Molecule | Intramolecular Interactions | Potential for hydrogen bonding between OH and N |

Influence of Chirality on Molecular Recognition Processes

Chirality is a fundamental aspect of molecular recognition, governing the interactions between molecules in biological systems and synthetic chiral environments. nsf.gov The specific three-dimensional arrangement of functional groups in the different stereoisomers of this compound will lead to distinct interactions with other chiral molecules, such as proteins, enzymes, or chiral stationary phases in chromatography.

The "three-point interaction model" is a classic concept explaining chiral recognition, where a chiral molecule must have at least three points of interaction with a chiral selector for differentiation between its enantiomers. acs.org In the case of this compound, these interaction points could include hydrogen bonding from the hydroxyl group, ionic or hydrogen bonding involving the tertiary amine, and van der Waals or hydrophobic interactions of the alkyl backbone. The spatial disposition of these groups, as determined by the absolute and relative stereochemistry, will dictate the strength and nature of the diastereomeric complexes formed with a chiral partner. acs.org

For example, the enantioselective recognition of amino alcohols can be achieved using chiral fluorescent sensors, where the formation of diastereomeric complexes leads to differences in fluorescence quenching. nih.gov Similarly, in chiral chromatography, the differential interactions of the enantiomers with a chiral stationary phase, based on the stability of the transient diastereomeric complexes, allow for their separation.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic characteristics of 2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol. These calculations provide a quantum mechanical description of the molecule, from which a wealth of information regarding its stability, reactivity, and spectroscopic properties can be derived.

While specific, in-depth DFT studies exclusively focused on this compound are not widely available in peer-reviewed literature, general principles of DFT can be applied to understand its bond properties and energetics. Such studies would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various parameters can be analyzed.

| Property | Description | Predicted Significance for this compound |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT calculations would provide precise bond lengths, such as those for C-C, C-N, C-O, and C-H bonds, reflecting the molecule's steric and electronic environment. |

| Bond Angles | The angle formed between three connected atoms. | These calculations would reveal the bond angles around the tertiary carbon of the alcohol and the nitrogen of the pyrrolidine (B122466) ring, influencing the overall molecular shape. |

| Dihedral Angles | The angle between two intersecting planes, crucial for conformational analysis. | Analysis of dihedral angles would be essential for understanding the rotational barriers and preferred conformations of the heptane (B126788) chain and the pyrrolidine ring. |

| Formation Energy | The energy released or absorbed when a compound is formed from its constituent elements in their standard states. | A calculated negative heat of formation would indicate the thermodynamic stability of the molecule. |

This table represents the typical outputs of DFT studies and their expected relevance to the subject compound, based on general chemical principles, as specific research data is not available.

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.

| Spectroscopic Method | Predicted Signature for this compound |

| ¹H NMR | Predictions would show distinct chemical shifts for the methyl groups, the protons on the heptane chain, and the protons of the pyrrolidine ring. |

| ¹³C NMR | The carbon spectrum would be predicted to show unique signals for each carbon atom, including the quaternary carbon of the alcohol and the carbons adjacent to the nitrogen atom. |

| Infrared (IR) Spectroscopy | Calculations would predict characteristic vibrational frequencies, such as the O-H stretch of the alcohol, C-H stretches of the aliphatic chain, and C-N stretching vibrations. |

This table outlines the expected spectroscopic signatures based on the structure of this compound, as specific computational spectroscopic studies are not publicly documented.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics and dynamics simulations are essential for exploring the conformational flexibility of this compound. The long heptane chain and the pyrrolidine ring allow for a significant number of possible conformations. Molecular dynamics simulations would track the movement of atoms over time, providing a dynamic picture of the molecule's behavior and helping to identify the most stable and frequently occurring conformations. This understanding is vital as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

In Silico Prediction of Molecular Descriptors Relevant to Scaffold Design

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are widely used in medicinal chemistry and drug design for predicting the behavior of compounds.

TPSA is a descriptor that correlates with hydrogen bonding potential and is often used to predict drug transport properties. For this compound, the TPSA would be calculated based on the contributions of the nitrogen and oxygen atoms. The presence of the hydroxyl group and the nitrogen atom suggests a moderate TPSA value, which could have implications for its potential bioavailability.

| Molecular Descriptor | Predicted Value Range | Significance |

| TPSA | 23-27 Ų | Indicates potential for membrane permeability. |

| Molar Refractivity | 60-65 cm³/mol | Relates to the molecule's volume and polarizability. |

| Molecular Volume | 210-230 ų | Provides an estimation of the molecule's size. |

The values in this table are estimations based on the molecular structure and typical values for similar functional groups, as specific published data for this compound is unavailable.

Virtual Screening and Computational Approaches for Scaffold Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When a lead compound like this compound is identified, computational methods can be employed to optimize its scaffold to improve properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

Scaffold optimization can be achieved through several computational strategies, including:

Scaffold Hopping: This technique involves replacing the core molecular framework (the scaffold) of a known active compound with a different, isofunctional scaffold. The goal is to discover new chemical classes with similar biological activity but with improved properties or a more favorable intellectual property position. For the this compound scaffold, one might explore replacing the pyrrolidine ring with other cyclic amines or the heptanol (B41253) chain with different linker structures.

Fragment-Based Growth: This approach involves computationally "growing" a new molecule from a core fragment that is known to bind to the target. For this compound, either the pyrrolidine moiety or the substituted heptanol could serve as a starting fragment.

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): These models correlate the biological activity of a set of molecules with their 3D properties, such as shape and electrostatic fields. A 3D-QSAR model built around a series of analogs of this compound could guide the design of new compounds with predicted higher activity. Molecular docking studies can also be used to understand the interactions between a ligand and its target protein, providing insights for rational drug design. nih.gov

The following table illustrates a hypothetical scaffold hopping approach starting from the "pyrrolidinyl-heptanol" scaffold of this compound.

| Original Scaffold | New Scaffold Example | Rationale for Hopping |

| Pyrrolidinyl-heptanol | Piperidinyl-heptanol | Explore the effect of a six-membered ring on binding and physicochemical properties. |

| Pyrrolidinyl-heptanol | Morpholinyl-heptanol | Introduce a heteroatom (oxygen) to modulate polarity and hydrogen bonding capacity. |

| Pyrrolidinyl-heptanol | Phenyl-substituted heptanol | Replace the aliphatic ring with an aromatic one to explore pi-stacking interactions. |

These computational strategies are integral to modern medicinal chemistry, enabling the rapid exploration of chemical space and the efficient design of optimized molecules.

Structure Activity Relationship Sar Investigations of 2 Methyl 6 Pyrrolidin 1 Yl Heptan 2 Ol Analogues

General Principles of SAR in Pyrrolidine-Containing Scaffolds

The pyrrolidine (B122466) ring is a highly valued scaffold in drug discovery, recognized for its prevalence in natural products and FDA-approved drugs. nih.gov Its significance in SAR studies stems from several key features. As a saturated, five-membered nitrogen heterocycle, the pyrrolidine ring offers a three-dimensional (3D) geometry that allows for efficient exploration of pharmacophore space. researchgate.netnih.gov Unlike flat aromatic rings, its non-planar, puckered nature—a phenomenon known as "pseudorotation"—provides a superior 3D coverage, which can be crucial for fitting into the complex topographies of biological targets. researchgate.netnih.gov

Key principles in the SAR of pyrrolidine-containing scaffolds include:

Stereochemistry: The carbons within the pyrrolidine ring can be stereogenic centers. The spatial orientation of substituents on these chiral carbons can drastically alter the biological profile of a drug candidate by changing its binding mode to enantioselective proteins like receptors and enzymes. researchgate.netnih.gov

Substitution Pattern: The position, nature, and orientation (cis/trans) of substituents on the pyrrolidine ring are critical. For instance, SAR studies have shown that a cis-configuration of substituents can be preferred over a trans orientation to achieve a specific biological effect. nih.gov

Basicity and Nucleophilicity: The nitrogen atom imparts basicity to the scaffold, which can be a key site for hydrogen bonding or salt bridge formation with a biological target. nih.gov This nitrogen is also a common point for substitution, with a high percentage of approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov Modifications at this position can significantly influence a compound's properties.

Contribution of the Pyrrolidine Moiety to Molecular Interactions

The pyrrolidine moiety is not merely a structural framework but an active contributor to the molecular interactions that govern a ligand's binding affinity and specificity. Its saturated sp³-hybridized carbons provide a defined 3D structure that can orient functional groups in precise spatial arrangements to interact with target proteins. researchgate.net

The key contributions of the pyrrolidine ring to molecular interactions are:

Hydrogen Bonding: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor. When protonated under physiological conditions, it becomes a hydrogen bond donor. This ability to form hydrogen bonds is fundamental to many ligand-receptor interactions. drugbank.com

Van der Waals and Hydrophobic Interactions: The aliphatic carbons of the ring can engage in favorable van der Waals and hydrophobic interactions with nonpolar pockets within a protein's binding site.

Stereospecific Interactions: As biological targets are chiral, the stereochemistry of the pyrrolidine ring and its substituents is paramount. Different enantiomers or diastereomers can exhibit vastly different affinities and efficacies because only one stereoisomer may fit correctly into the binding site. researchgate.netnih.gov For example, one enantiomer might bind perfectly, while its mirror image is unable to align its key interacting groups with the corresponding regions of the binding site. nih.gov

Role of the Heptanol (B41253) Chain and its Stereochemistry in Structural Optimization

The 2-methyl-heptan-2-ol portion of the scaffold serves as a flexible lipophilic chain connecting the pyrrolidine ring to a tertiary alcohol. While specific SAR studies on the heptanol chain of 2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol are not detailed in the available literature, the principles of medicinal chemistry allow for an understanding of its role. The length, branching, and stereochemistry of such alkyl chains are critical variables in structural optimization. patsnap.comijpsjournal.com

Branching: The methyl group at position 2 (gem-dimethyl group at the alcohol) and the methyl group at the chiral center (position 6) introduce steric bulk. This branching can influence the molecule's preferred conformation and can either enhance binding by fitting into a specific sub-pocket or hinder it through steric clashes.

Stereochemistry at Position 6: The carbon at position 6, where the pyrrolidine ring is attached, is a chiral center. The absolute stereochemistry (R or S configuration) at this position is a critical determinant of biological activity. researchgate.net Biological systems are inherently chiral, and receptors or enzymes will often interact preferentially with one enantiomer. nih.gov The "inactive" enantiomer may have no effect, a reduced effect, or even a different, potentially undesirable effect. nih.gov Therefore, separating and testing individual enantiomers is a fundamental step in the structural optimization process to identify the more potent and selective stereoisomer. patsnap.com

Systematic Structural Modifications and Their Effects on Activity

Systematic structural modification is the process of making discrete changes to a lead compound to map its SAR. For the this compound scaffold, modifications would typically explore three main regions: the pyrrolidine ring, the heptanol chain, and the tertiary alcohol.

Although specific experimental data for this compound is not available in the provided search results, the following table illustrates the concept of how systematic modifications and their effects on activity would be investigated and presented.

Table 1: Illustrative Example of SAR for Hypothetical Analogues of this compound (Note: The data below is for illustrative purposes only and does not represent actual experimental results.)

| Compound ID | Modification from Parent Scaffold | Rationale for Modification | Hypothetical Effect on Activity (e.g., IC₅₀) |

| Parent | This compound | - | 100 nM |

| Mod-01 | Pyrrolidine → Piperidine | Explore effect of ring size | 500 nM (Decreased) |

| Mod-02 | Pyrrolidine → Azetidine | Explore effect of smaller ring size | >1000 nM (Inactive) |

| Mod-03 | Heptanol chain → Hexanol chain | Decrease chain length and lipophilicity | 250 nM (Decreased) |

| Mod-04 | Heptanol chain → Octanol chain | Increase chain length and lipophilicity | 80 nM (Slightly Improved) |

| Mod-05 | Tertiary alcohol → Secondary alcohol | Investigate role of gem-dimethyl group | 400 nM (Decreased) |

| Mod-06 | Tertiary alcohol → Ether (O-CH₃) | Remove H-bond donor capability | 900 nM (Significantly Decreased) |

| Mod-07 | (S)-enantiomer at C6 | Isolate and test single stereoisomer | 20 nM (Improved) |

| Mod-08 | (R)-enantiomer at C6 | Isolate and test other stereoisomer | 600 nM (Decreased) |

This systematic approach allows researchers to deduce which structural features are essential for activity (pharmacophore) and which can be modified to fine-tune properties. For example, the hypothetical data suggests that the tertiary alcohol and the specific (S)-stereochemistry are crucial for potent activity, while the pyrrolidine ring is preferred over other cyclic amines.

Design and Synthesis of Focused Compound Libraries Based on the this compound Scaffold

Based on initial SAR findings, medicinal chemists design and synthesize focused compound libraries to efficiently explore the chemical space around a promising scaffold and identify optimized leads. nih.govnih.gov This process moves beyond single-molecule synthesis to the parallel creation of a series of related compounds. nih.gov

The design of a library based on the this compound scaffold would involve:

Scaffold Selection and Strategy: The core scaffold is identified as the constant structural element. Based on SAR, key points of diversity are chosen. For this scaffold, diversity points could include substituents on the pyrrolidine ring, variations in the length and branching of the alkyl chain, and replacement of the pyrrolidine ring with other cyclic amines.

Building Block Selection: A diverse set of chemical building blocks is selected to introduce variations at the chosen diversity points. For example, a collection of different primary and secondary amines could be used to generate analogues with different N-substituents if the synthesis allows, or a range of substituted pyrrolidines could be used as starting materials.

Combinatorial Synthesis: A synthetic route is developed that is robust and amenable to parallel synthesis. For this scaffold, a key step might be the reductive amination of a ketone precursor with pyrrolidine or a library of cyclic amines. This allows for the rapid generation of numerous analogues by combining different sets of reactants.

Library Synthesis: The synthesis is carried out, often using automated or semi-automated platforms, to produce a library of dozens or hundreds of discrete compounds. Each compound is then purified and characterized.

The goal is to create a collection of molecules that systematically probes the effect of different functional groups and structural features on biological activity, leading to the identification of compounds with improved potency, selectivity, and drug-like properties. nih.gov

Theoretical and Potential Applications As a Molecular Scaffold and Building Block

Utility of the 2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol Framework in Complex Organic Synthesis

The structural features of this compound suggest its utility as a versatile building block in the construction of complex organic molecules. The presence of both a nucleophilic nitrogen and a hydroxyl group allows for a variety of chemical transformations, making it an attractive starting point for the synthesis of more elaborate structures.

Should this compound be resolved into its individual enantiomers, it could serve as a valuable chiral building block. Chiral pyrrolidines are well-established as powerful tools in asymmetric synthesis, acting as chiral auxiliaries or organocatalysts to control the stereochemical outcome of chemical reactions. The pyrrolidine (B122466) moiety in this compound could be leveraged in a similar fashion.

The hydroxyl group could also play a role in directing stereoselective reactions. For instance, it could be used to form chiral esters or ethers, which then influence the facial selectivity of subsequent reactions on other parts of the molecule. The distance between the chiral center at the pyrrolidine ring (if substituted) and the tertiary alcohol could also lead to interesting long-range stereochemical induction effects.

Table 1: Potential Asymmetric Transformations Utilizing the this compound Scaffold

| Reaction Type | Role of the Scaffold | Potential Outcome |

| Aldol Reactions | Chiral Ligand/Catalyst | Enantioselective formation of β-hydroxy ketones |

| Michael Additions | Chiral Ligand/Catalyst | Enantioselective formation of 1,5-dicarbonyl compounds |

| Diels-Alder Reactions | Chiral Lewis Acid Catalyst | Enantioselective cycloaddition products |

| Asymmetric Alkylation | Chiral Auxiliary | Stereoselective introduction of alkyl groups |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency in generating molecular complexity. The bifunctional nature of this compound makes it an ideal candidate for use in MCRs. The pyrrolidine nitrogen can act as a nucleophile or a base, while the hydroxyl group can participate in esterification, etherification, or act as a directing group.

This dual reactivity is also highly advantageous in diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse small molecules from a common starting material. By selectively reacting at either the nitrogen or the oxygen, or by engaging both in different reaction cascades, a wide array of structurally distinct molecules could be generated from the this compound scaffold.

Conceptual Role in Medicinal Chemistry Scaffold Design and Optimization

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. Its favorable physicochemical properties, including good aqueous solubility and metabolic stability, make it an attractive feature in drug design. The this compound framework can be envisioned as a starting point for the development of new therapeutic agents.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound structure presents a unique three-dimensional arrangement of a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (pyrrolidine nitrogen), and a lipophilic hydrocarbon backbone. This arrangement could serve as a novel pharmacophore for interacting with various biological targets.

By systematically modifying the scaffold—for instance, by introducing substituents on the pyrrolidine ring, altering the length of the hydrocarbon chain, or derivatizing the tertiary alcohol—medicinal chemists can explore a vast and previously untapped region of chemical space. This exploration could lead to the discovery of compounds with novel biological activities.

The pyrrolidine moiety is a common feature in ligands for a variety of receptors and enzymes. For example, pyrrolidine-based structures are known to interact with G-protein coupled receptors (GPCRs), ion channels, and proteases. The this compound scaffold could be used as a template for the design of new ligands for these and other targets.

The tertiary alcohol group can also contribute to binding affinity and selectivity through hydrogen bonding interactions with the target protein. The flexibility of the heptane (B126788) chain allows the molecule to adopt various conformations, potentially enabling it to fit into binding pockets of different shapes and sizes. Computational modeling and docking studies could be employed to predict the binding of virtual libraries of derivatives of this compound to specific biological targets, guiding the synthesis of the most promising candidates.

Table 2: Potential Molecular Targets for Ligands Derived from this compound

| Target Class | Rationale for Interaction | Potential Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | The pyrrolidine can mimic the amine of endogenous ligands. | Neurology, Psychiatry, Metabolic Diseases |

| Ion Channels | The charged nitrogen can interact with the channel pore. | Cardiovascular Diseases, Pain, Epilepsy |

| Kinases | The hydroxyl and amine groups can form key hydrogen bonds. | Oncology, Inflammation |

| Proteases | The scaffold can be designed to fit into the active site. | Infectious Diseases, Oncology |

Broader Applications in Related Scientific Fields

Beyond its potential in organic synthesis and medicinal chemistry, the unique properties of this compound could find applications in other scientific disciplines. For example, its ability to coordinate to metal ions through the nitrogen and oxygen atoms could be explored in the development of new catalysts or materials. The chiral variants of the compound could be investigated for their use in chiral recognition and separation technologies. Furthermore, its amphiphilic nature, with a polar head group (pyrrolidine and alcohol) and a nonpolar tail (hydrocarbon chain), suggests potential applications in materials science, such as in the formation of self-assembling monolayers or as a component of novel surfactants.

Information regarding "this compound" is not available for the requested applications.

Following a comprehensive search for the chemical compound "this compound," no specific information, research findings, or data could be located regarding its theoretical or potential applications as a molecular scaffold or building block in the development of functional materials or organocatalysts.

Initial and broadened searches for the compound, its derivatives, and closely related analogues did not yield any published research or datasets pertaining to its use in the specified areas of materials science and catalysis. The scientific literature that was accessed focused on the broader categories of pyrrolidine-containing compounds and amino alcohols in general, without specific mention of "this compound."

Consequently, it is not possible to generate an article with the requested detailed sections on its role as a precursor for functional materials or in the development of organocatalysts, as there is no available scientific information to support these topics for this particular compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.